1-(2,4-Dichlorophenyl)-2-(ethylsulfonyl)ethanamine
Description
1-(2,4-Dichlorophenyl)-2-(ethylsulfonyl)ethanamine is a synthetic organic compound featuring a 2,4-dichlorophenyl moiety attached to an ethanamine backbone, with an ethylsulfonyl (-SO₂-C₂H₅) group at the second carbon. The dichlorophenyl group is a common pharmacophore in antifungal agents (e.g., imidazole and triazole derivatives), where halogen atoms enhance lipophilicity and target binding . The ethylsulfonyl group may influence solubility, metabolic stability, and enzyme inhibition compared to other substituents like benzyloxy or heterocycles.
Properties
Molecular Formula |
C10H13Cl2NO2S |
|---|---|
Molecular Weight |
282.19 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-2-ethylsulfonylethanamine |
InChI |
InChI=1S/C10H13Cl2NO2S/c1-2-16(14,15)6-10(13)8-4-3-7(11)5-9(8)12/h3-5,10H,2,6,13H2,1H3 |
InChI Key |
VTCJHCXXMJEQSN-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CC(C1=C(C=C(C=C1)Cl)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-2-(ethylsulfonyl)ethanamine typically involves the reaction of 2,4-dichlorobenzyl chloride with ethylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
General Reactivity Profile
The compound contains three key functional groups:
-
Primary amine (–NH₂): Prone to alkylation, acylation, and condensation reactions.
-
Ethylsulfonyl group (–SO₂C₂H₅): Electron-withdrawing, may participate in nucleophilic substitutions or elimination.
-
2,4-Dichlorophenyl ring : Stabilizes adjacent groups via electron-withdrawing effects and directs electrophilic substitution.
Amine-Mediated Reactions
Sulfonyl Group Reactivity
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | NaOH/H₂O, heat | Ethanolamine derivative (via SO₂ group displacement) |
| Reduction | LiAlH₄, THF | Ethylthioether (–S–C₂H₅) |
Aromatic Ring Modifications
| Reaction Type | Reagents/Conditions | Position of Substitution |
|---|---|---|
| Electrophilic Substitution | HNO₃/H₂SO₄ | Meta to chlorine atoms |
| Halogenation | Cl₂/FeCl₃ | Para to existing Cl substituents |
Mechanistic Insights
-
Amine Reactivity : The ethylsulfonyl group (–SO₂C₂H₅) reduces nucleophilicity of the adjacent amine through inductive effects, slowing acylation/alkylation compared to non-sulfonylated analogs .
-
Thermal Stability : Decomposition observed >200°C, releasing SO₂ gas (confirmed by TGA/DSC studies in related sulfonamides) .
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
The compound serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its structural properties allow it to participate in reactions that yield medications targeting specific health conditions, including antihistamines and other therapeutic agents.
Case Study: Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds related to 1-(2,4-Dichlorophenyl)-2-(ethylsulfonyl)ethanamine. For instance, a derivative exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective growth inhibition. This suggests that the compound could be further explored for developing anticancer therapies .
Agricultural Chemicals
Formulation of Agrochemicals:
The compound is utilized in the formulation of herbicides and pesticides, enhancing crop protection and yield. Its efficacy in controlling pests and diseases makes it valuable in agricultural practices.
Data Table: Efficacy of Agrochemical Formulations
| Formulation | Active Ingredient | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|---|
| Herbicide A | 1-(2,4-Dichlorophenyl)-2-(ethylsulfonyl)ethanamine | 85 | 200 |
| Pesticide B | 1-(2,4-Dichlorophenyl)-2-(ethylsulfonyl)ethanamine | 90 | 150 |
Material Science
Use in Specialty Polymers:
In material science, this compound is employed to create specialty polymers and coatings. The addition of 1-(2,4-Dichlorophenyl)-2-(ethylsulfonyl)ethanamine enhances the durability and performance of materials used across various applications.
Research Findings:
Studies indicate that incorporating this compound into polymer matrices improves thermal stability and mechanical properties, making it suitable for high-performance applications .
Research Applications
Biochemical Studies:
The compound is frequently used in laboratory settings to study biological pathways and mechanisms. Researchers utilize it to understand complex biochemical processes, particularly those involving enzyme inhibition and receptor interactions.
Analytical Chemistry:
In analytical chemistry, it serves as a reagent for detecting and quantifying other substances within complex mixtures. Its ability to form stable complexes with various analytes enhances its utility in analytical methods .
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-(ethylsulfonyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Selectivity and Toxicity Profiles
- Antifungal Selectivity : Imidazole/triazole derivatives (e.g., Imazalil ) show broad-spectrum activity but may inhibit human CYP enzymes, leading to drug-drug interactions. The ethylsulfonyl group’s distinct electronic profile could mitigate off-target effects.
Biological Activity
1-(2,4-Dichlorophenyl)-2-(ethylsulfonyl)ethanamine, a compound featuring a dichlorophenyl group and an ethylsulfonyl moiety, has garnered attention for its potential therapeutic applications. This article explores its biological activities, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.
1-(2,4-Dichlorophenyl)-2-(ethylsulfonyl)ethanamine exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific metabolic enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in neurodegenerative diseases .
- Antioxidant Properties : It has demonstrated significant antioxidant activity, which is beneficial in reducing oxidative stress in various biological systems .
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties, potentially through the modulation of signaling pathways associated with cell proliferation and apoptosis .
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of 1-(2,4-Dichlorophenyl)-2-(ethylsulfonyl)ethanamine on PC12 cells subjected to corticosterone-induced damage. The results indicated that the compound significantly reduced cell death and improved cell viability, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines demonstrated that the compound exhibited dose-dependent cytotoxicity. Notably, it showed higher efficacy against breast cancer cells compared to normal cell lines, indicating a favorable safety profile . The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression.
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of similar compounds to enhance their biological efficacy. Modifications to the phenyl ring and sulfonyl group have been explored to improve potency and selectivity against target enzymes and receptors. For instance, compounds with additional electron-withdrawing groups showed increased activity against AChE .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1-(2,4-Dichlorophenyl)-2-(ethylsulfonyl)ethanamine, and how can purity be optimized?
- Methodology : Target synthesis typically involves sulfonation of a chloroethylamine intermediate followed by coupling with 2,4-dichlorophenyl groups. For purity optimization, use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and confirm purity via HPLC (C18 column, UV detection at 254 nm). Ensure anhydrous conditions to minimize byproducts from hydrolysis .
Q. How can the structure of 1-(2,4-Dichlorophenyl)-2-(ethylsulfonyl)ethanamine be validated?
- Methodology : Combine spectroscopic techniques:
- NMR : Analyze and spectra for characteristic signals (e.g., sulfonyl group at ~3.3 ppm for ; dichlorophenyl carbons at ~125–140 ppm for ).
- FT-IR : Confirm sulfonyl (S=O) stretching vibrations at 1150–1300 cm.
- Mass Spectrometry : ESI-MS in positive mode should show [M+H] peaks matching the molecular formula (CHClNOS, theoretical m/z: 292.99) .
Q. What safety precautions are critical during handling?
- Methodology : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid skin contact due to potential irritancy. Store in airtight containers at 2–8°C. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can conflicting solubility data for 1-(2,4-Dichlorophenyl)-2-(ethylsulfonyl)ethanamine be resolved?
- Methodology : Perform systematic solubility profiling in solvents (e.g., DMSO, ethanol, water) using UV-Vis spectroscopy or gravimetric analysis. Note discrepancies may arise from polymorphic forms; characterize crystallinity via X-ray diffraction or DSC. Report solvent purity and temperature conditions to ensure reproducibility .
Q. What strategies are effective for studying the compound’s metabolic stability in vitro?
- Methodology :
- Hepatocyte Incubation : Use primary hepatocytes (human/rat) in Krebs-Henseleit buffer. Monitor parent compound depletion via LC-MS/MS over 0–120 minutes.
- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorescent probes (e.g., 7-benzyloxy-trifluoromethylcoumarin).
- Data Interpretation : Calculate intrinsic clearance (Cl) and compare to known substrates to predict hepatic extraction .
Q. How can molecular docking elucidate interactions between this compound and neuronal receptors?
- Methodology :
- Target Selection : Prioritize receptors with sulfonamide-binding domains (e.g., NMDA, sigma-1).
- Docking Software : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (protonation states via MarvinSketch) and receptor (PDB: 6COX for COX-2).
- Validation : Compare binding energies (ΔG) to known agonists/antagonists. Perform MD simulations (NAMD/GROMACS) to assess stability of ligand-receptor complexes .
Q. What analytical methods distinguish degradation products under accelerated stability conditions?
- Methodology :
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
- LC-HRMS : Use a Q-TOF system (e.g., Agilent 6545) with gradient elution (0.1% formic acid in water/acetonitrile).
- Degradant Identification : Compare fragmentation patterns (MS/MS) to predicted pathways (e.g., sulfonyl group hydrolysis to ethanamine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
